molecular formula C18H26N4O4 B12494261 N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine

Cat. No.: B12494261
M. Wt: 362.4 g/mol
InChI Key: RDCOQDQZBGLWCS-UHFFFAOYSA-N
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Description

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxadiazole moiety to the benzyl group: This step often involves nucleophilic substitution reactions.

    Introduction of the morpholine ring: This can be done through nucleophilic substitution or addition reactions.

    Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy and morpholine groups can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(piperidin-4-yl)ethanamine
  • N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(pyrrolidin-4-yl)ethanamine

Uniqueness

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine is unique due to the presence of both the oxadiazole and morpholine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C18H26N4O4/c1-14-20-18(26-21-14)13-25-16-4-3-15(11-17(16)23-2)12-19-5-6-22-7-9-24-10-8-22/h3-4,11,19H,5-10,12-13H2,1-2H3

InChI Key

RDCOQDQZBGLWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCN3CCOCC3)OC

Origin of Product

United States

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